N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-28(25,19-7-8-20-21(15-19)27-14-13-26-20)22-10-3-4-11-23-12-9-17-5-1-2-6-18(17)16-23/h1-2,5-8,15,22H,9-14,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQZPHWQZJOJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by several key structural components:
- Dihydroisoquinoline Moiety : Known for various biological activities including neuroprotective effects and potential anticancer properties.
- Benzo[b][1,4]dioxine Core : This structure is often associated with anti-inflammatory and antioxidant activities.
- Sulfonamide Group : Commonly found in many pharmaceuticals, sulfonamides are noted for their antibacterial properties.
Anticancer Properties
Research indicates that compounds containing the dihydroisoquinoline moiety exhibit significant anticancer activity. For instance, derivatives of isoquinoline have shown efficacy in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may enhance these effects due to its unique combination of functional groups.
Neuroprotective Effects
Dihydroisoquinolines are also recognized for their neuroprotective properties. Studies have demonstrated that these compounds can modulate neurotransmitter systems and protect against neurodegeneration. The presence of the butynyl linker may facilitate better interaction with neural receptors, potentially enhancing neuroprotective effects.
Anti-inflammatory Activity
The benzo[b][1,4]dioxine structure is associated with anti-inflammatory properties. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound could have therapeutic potential in inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound may interact with various receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : Potential inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play crucial roles in inflammatory processes.
Case Studies and Research Findings
A review of recent literature reveals promising findings regarding the biological activity of related compounds:
These studies underscore the potential of similar compounds to influence various biological pathways effectively.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Comparisons
The compound’s structural analogs often share the benzo[d][1,4]dioxine or sulfonamide motifs but differ in substituents and linker regions. Below is a detailed comparison with a closely related compound, 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9), as documented in the provided evidence .
Structural Implications
Sulfonamide vs.
Linker Flexibility: The but-2-yn-1-yl chain introduces rigidity and linearity, which could restrict conformational freedom relative to the flexible dimethylaminomethylphenyl linker in the analog.
Pharmacokinetic Considerations
- The target compound’s higher molecular weight (~437.5 g/mol) compared to the analog (~391.46 g/mol) suggests reduced passive diffusion across membranes, which may necessitate prodrug strategies for bioavailability.
- The alkyne linker in the target compound could impart metabolic stability but may also increase synthetic complexity.
Research Findings and Limitations
- Evidence Gaps: Direct comparative studies between these compounds are absent in the provided data.
- Hypothetical Advantages : The target compound’s sulfonamide group and rigid alkyne linker may offer advantages in target engagement over analogs with less polar or flexible structures.
Q & A
Basic: What are the optimal synthetic routes for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
The synthesis involves multi-step reactions, typically starting with the coupling of a sulfonamide precursor (e.g., 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide) with a propargylamine intermediate containing the 3,4-dihydroisoquinoline moiety. Key steps include:
- Sonogashira coupling or alkyne-azide cycloaddition to introduce the but-2-yn-1-yl linker .
- Solvent optimization : Dimethylformamide (DMF) or acetonitrile under inert atmospheres (N₂/Ar) at controlled temperatures (room temp. to reflux) .
- Purification : Flash chromatography or recrystallization to isolate the final product. Yield optimization requires precise stoichiometric ratios and reaction time monitoring via TLC or HPLC .
Basic: How is the molecular structure of this compound characterized in academic research?
Structural validation employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of the dihydroisoquinoline, alkyne linker, and benzodioxine-sulfonamide groups. Key signals include aromatic protons (δ 6.5–8.0 ppm) and alkyne carbons (δ 70–90 ppm) .
- X-ray crystallography : Resolves stereochemical details and confirms the spatial arrangement of fused rings .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Basic: What are the primary biological targets or activities reported for this compound?
The compound’s sulfonamide group and dihydroisoquinoline scaffold suggest potential as:
- Enzyme inhibitors : Targets include carbonic anhydrases or NLRP3 inflammasome components due to sulfonamide’s affinity for zinc-containing active sites .
- Antimicrobial agents : Structural analogs show activity against Gram-positive bacteria via folate synthesis disruption .
- Preliminary assays should assess IC₅₀ values using enzyme kinetics (e.g., UV-Vis spectrophotometry) and MIC determinations in bacterial models .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., variable IC₅₀ values) may arise from:
- Purity issues : Validate compound purity via HPLC (>95%) and control for residual solvents .
- Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations (e.g., Zn²⁺ for metalloenzymes) .
- Structural analogs : Compare activity of derivatives to isolate the role of the dihydroisoquinoline vs. sulfonamide moieties .
Advanced: What strategies are recommended for optimizing the compound’s pharmacokinetic properties?
To improve solubility and bioavailability:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the sulfonamide or alkyne linker .
- Lipophilicity adjustment : Modify the dihydroisoquinoline’s substituents (e.g., methyl vs. methoxy groups) to balance logP values .
- In vitro ADME assays : Use Caco-2 cell permeability models and microsomal stability tests to guide structural tweaks .
Advanced: How can computational modeling aid in understanding this compound’s mechanism of action?
- Docking studies : Map interactions with enzymes (e.g., carbonic anhydrase IX) using software like AutoDock Vina. Focus on hydrogen bonding with sulfonamide’s -SO₂NH₂ and π-π stacking with dihydroisoquinoline .
- MD simulations : Assess binding stability over time (≥100 ns trajectories) to identify critical residue interactions .
- QSAR models : Correlate structural features (e.g., Hammett constants of substituents) with activity data to predict optimized derivatives .
Advanced: What experimental controls are critical when evaluating this compound’s enzyme inhibition efficacy?
- Positive controls : Use established inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark IC₅₀ values .
- Blank reactions : Exclude enzymes to rule out non-specific interactions.
- Vehicle controls : Test DMSO/solvent effects on enzyme activity .
- Reversibility assays : Pre-incubate enzyme with compound, then dilute to assess activity recovery .
Advanced: How does the alkyne linker influence the compound’s conformational flexibility and target binding?
The rigid but-2-yn-1-yl linker:
- Restricts rotation : Forces the dihydroisoquinoline and benzodioxine groups into a planar orientation, enhancing π-π interactions with hydrophobic enzyme pockets .
- Length optimization : Compare analogs with shorter (ethynyl) or longer (pentynyl) linkers to balance binding entropy and enthalpy .
Advanced: What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Yield limitations : Multi-step reactions may have cumulative losses; optimize each step via DoE (Design of Experiments) .
- Purification bottlenecks : Replace flash chromatography with continuous-flow systems for large batches .
- Toxic intermediates : Monitor genotoxic impurities (e.g., alkylating agents) using LC-MS .
Advanced: How can researchers validate the compound’s selectivity for specific biological targets?
- Panel screening : Test against related enzymes (e.g., carbonic anhydrase isoforms I–XIV) to identify off-target effects .
- CRISPR/Cas9 knockout models : Use cell lines lacking the target enzyme to confirm activity dependence .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₒₙ/kₒff) to assess specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
